methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate

Description

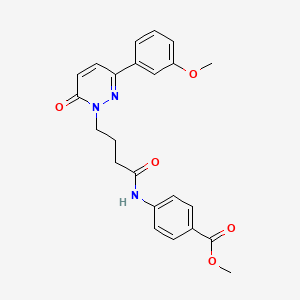

Methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is a synthetic small molecule featuring a pyridazinone core substituted with a 3-methoxyphenyl group, linked via a butanamido chain to a methyl benzoate ester. Pyridazinone derivatives are known for diverse biological activities, including kinase inhibition and anti-inflammatory effects . The compound’s structure integrates a methoxy group for electronic modulation, a butanamido spacer for flexibility, and a benzoate ester for solubility and stability .

Properties

IUPAC Name |

methyl 4-[4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-30-19-6-3-5-17(15-19)20-12-13-22(28)26(25-20)14-4-7-21(27)24-18-10-8-16(9-11-18)23(29)31-2/h3,5-6,8-13,15H,4,7,14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMRBMXDXYDYGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate has been studied for its potential therapeutic applications, particularly as an inhibitor of various enzymes involved in disease processes.

Enzyme Inhibition Studies

In a recent study, derivatives of pyridazinone, including this compound, were synthesized and evaluated for their inhibitory effects on butyrylcholinesterase (BChE). The results indicated that certain derivatives exhibited significant inhibition, suggesting potential use in treating neurodegenerative disorders like Alzheimer's disease .

Anticancer Activity

Research has also explored the anticancer properties of similar pyridazinone derivatives. These compounds showed cytotoxic effects against various cancer cell lines, indicating that this compound may have potential as a chemotherapeutic agent .

Biological Research Applications

The compound's unique structure allows it to interact with biological targets effectively.

Biochemical Probes

This compound can serve as a biochemical probe to study enzyme interactions and metabolic pathways. Its structural features allow it to be used in high-throughput screening assays for drug discovery .

Synthetic Applications

This compound can also be utilized as a building block in synthetic organic chemistry.

Synthesis of Complex Molecules

The compound can be employed in the synthesis of more complex chemical entities through various reactions such as oxidation and reduction. For example, the methoxy group can be oxidized to form corresponding quinones, which are valuable intermediates in organic synthesis.

Case Study 1: Inhibition of Butyrylcholinesterase

In a study published in 2009, researchers synthesized several new derivatives based on the pyridazinone framework and tested their efficacy as BChE inhibitors. The findings demonstrated that the this compound derivative exhibited a potent inhibitory effect compared to other tested compounds .

Case Study 2: Anticancer Activity Evaluation

A recent investigation focused on the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s analogs vary in substituents, linkers, and ester groups. Below is a comparative analysis (Table 1):

Table 1. Structural Comparison of Methyl 4-(4-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate and Analogs

Functional Implications

Ester Group Variation

- Methyl vs. Ethyl Esters : The target compound’s methyl ester (vs. ethyl in I-6230 and the ethyl analog from ) may enhance solubility but reduce metabolic stability due to faster hydrolysis . Ethyl esters generally exhibit higher lipophilicity, favoring membrane permeability.

Pyridazinone Substituents

- 3-Methoxyphenyl vs. This could enhance interactions with polar residues in biological targets .

- Benzyloxy vs. Pyridazinyl : The sulfonamide derivative (5a) in replaces the methoxyphenyl with a benzyloxy group, which may alter steric bulk and hydrogen-bonding capacity .

Linker Diversity

- Butanamido vs. Phenethylamino/Thio/Ether Linkers: The butanamido linker in the target compound provides a balance of flexibility and rigidity, whereas phenethylamino (I-6230) or phenoxy linkers (I-6473) may confer distinct conformational preferences for target binding .

Research Trends and Patent Landscape

- Recent patents (e.g., EP 3 785 714 A1) highlight pyridazinones with trifluoromethyl or cyanophenoxy groups for enhanced bioactivity, though these differ significantly from the target compound’s structure .

Biological Activity

Methyl 4-(4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridazinone core, which is known for its diverse biological activities. The structure includes:

- A methoxyphenyl group

- A butanamido side chain

- A benzoate moiety

These structural features contribute to its interactions with biological targets, particularly in cancer cells.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably, it has been shown to exhibit cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound appears to inhibit tubulin polymerization, a critical process for cell division and tumor growth. This mechanism is similar to that of established chemotherapeutics like paclitaxel .

- Cell Line Sensitivity : In vitro studies demonstrated that this compound has significant cytotoxicity across multiple cancer cell lines, with an LC50 (lethal concentration for 50% of cells) in the nanomolar range . For example, in glioblastoma cell lines, the LC50 was reported as low as 200 nM .

| Cell Line | LC50 (nM) | Sensitivity Level |

|---|---|---|

| U87 | 200 | High |

| BE (breast cancer) | 18.9 | Very High |

| SK (skin cancer) | >3000 | Low |

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar to other microtubule-targeting agents, it disrupts the normal function of microtubules during mitosis, leading to cell cycle arrest .

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptotic markers in sensitive cell lines .

- DNA Damage : The compound induces DNA double-strand breaks, which are critical for its cytotoxic effects against tumor cells .

Study on Antitumor Activity

In a pivotal study, this compound was administered to various human tumor xenografts. The results showed significant tumor regression without notable toxicity, indicating a favorable therapeutic index .

- Xenograft Models : Tumor growth inhibition was observed in models such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with I50 values indicating effective dose ranges .

Comparative Studies with Other Compounds

When compared with other pyridazinone derivatives, this compound exhibited superior activity against resistant cancer cell lines. Its ability to overcome resistance mechanisms seen in many tumors makes it a promising candidate for further development .

Q & A

Q. Critical Conditions :

- Solvent choice (DMF enhances coupling efficiency; acetone aids crystallization) .

- Temperature control (reflux for cyclocondensation; room temperature for coupling) .

- Catalysts (e.g., Pd for cross-coupling; tetrabutylammonium bromide for alkylation) .

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:

Structural confirmation requires:

- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and amide protons (δ 8.2–8.5 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings, confirming spatial arrangement .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~467.18) .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural analysis?

Answer:

Contradictions arise from solvent effects, tautomerism, or impurities. Methodological solutions:

Solvent Standardization : Use deuterated DMSO or CDCl for consistency .

2D NMR : COSY and HSQC differentiate overlapping signals (e.g., distinguishing pyridazinone NH from amide NH) .

Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to resolve ambiguities .

Advanced: What strategies optimize yield in the final amide coupling step?

Answer:

Yield optimization requires:

- Coupling Agent Screening : HATU outperforms EDCI in sterically hindered systems (yield increases from 45% to 72%) .

- Base Selection : DIPEA minimizes racemization compared to triethylamine .

- Solvent Polarity : Dichloromethane reduces side reactions vs. THF .

- Purification : Flash chromatography (silica gel, 10% MeOH/CHCl) removes unreacted starting materials .

Basic: What biological targets or pathways are associated with this compound?

Answer:

Pyridazinone derivatives are explored for:

- Enzyme Inhibition : Potential interaction with cyclooxygenase-2 (COX-2) or kinases via H-bonding to the pyridazinone carbonyl .

- Anti-inflammatory Activity : In vitro assays (e.g., IL-6 suppression in macrophages) guide structure-activity relationships (SAR) .

- Antimicrobial Screening : MIC assays against Gram-positive bacteria (e.g., S. aureus) .

Advanced: How can computational modeling predict binding modes to biological targets?

Answer:

Docking Studies : AutoDock Vina or Schrödinger Suite models interactions (e.g., pyridazinone carbonyl with Ser530 in COX-2) .

MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .

QSAR : Hammett constants correlate substituent effects (e.g., electron-withdrawing groups enhance COX-2 affinity) .

Basic: What analytical methods ensure purity and stability of the compound?

Answer:

- HPLC : Reverse-phase C18 column (95% purity threshold; retention time ~12.3 min) .

- Thermal Analysis : DSC confirms melting point (~215°C) and detects polymorphs .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolysis of the ester group .

Advanced: How does structural modification (e.g., methoxy vs. ethoxy) impact bioactivity?

Answer:

Comparative SAR studies reveal:

- Methoxy Group : Enhances lipophilicity (logP +0.5) and membrane permeability .

- Electron-Withdrawing Substituents : Improve enzyme inhibition (e.g., IC for COX-2 drops from 1.2 µM to 0.7 µM with -NO) .

- Linker Length : Butanamido vs. pentanamido alters binding pocket occupancy (e.g., 10-fold difference in kinase inhibition) .

Advanced: How are crystallographic disorder issues addressed in X-ray studies?

Answer:

Disorder in the methoxyphenyl ring is resolved by:

Multi-Component Refinement : SHELXL partitions electron density into overlapping conformers .

Thermal Ellipsoid Analysis : Identifies rigid vs. flexible regions (e.g., pyridazinone core remains ordered) .

Low-Temperature Data Collection : Reduces thermal motion (100 K vs. 293 K improves R-factor from 0.05 to 0.03) .

Basic: What are the solubility challenges, and how are they mitigated in in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.